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molecular formula C12H17ClN4 B2965250 4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine CAS No. 111669-15-9

4-Chloro-2,6-di(pyrrolidin-1-yl)pyrimidine

Cat. No. B2965250
M. Wt: 252.75
InChI Key: AAFYAIHAKSPWOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05225555

Procedure details

U.S. Pat. No. 4,996,318 discloses that treatment of 2,4,6-trichloropyrimidine (I) with pyrrolidine (II) at 20°-25° for 4 hrs gives 2,4-di(1-pyrrolidinyl)-6-chloropyrimidine (III) in 74.0% yield. The yield of 4,6-di(1-pyrrolidinyl)-2-chloropyrimidine (IV) was not disclosed.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([Cl:8])[CH:5]=[C:4](Cl)[N:3]=1.[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1>>[N:10]1([C:2]2[N:3]=[C:4]([N:10]3[CH2:14][CH2:13][CH2:12][CH2:11]3)[CH:5]=[C:6]([Cl:8])[N:7]=2)[CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=CC(=N1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)C1=NC(=CC(=N1)N1CCCC1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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